molecular formula C21H17N3O4 B5092183 N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide

N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide

Cat. No. B5092183
M. Wt: 375.4 g/mol
InChI Key: MTOMIZIGBXSLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide, also known as BNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. BNBC is a member of the imidamide family of compounds and has been shown to have promising properties as an anti-cancer agent. In

Mechanism of Action

The mechanism of action of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of certain proteins that are involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide. One area of research could focus on optimizing the synthesis method of this compound to increase its yield and purity. Another area of research could focus on identifying the specific enzymes that this compound inhibits and elucidating the mechanism by which it induces apoptosis in cancer cells. Additionally, further studies could be conducted to determine the efficacy of this compound in vivo and to explore its potential use in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with benzoyl chloride and benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has shown promising results in animal studies, where it has been shown to significantly reduce tumor growth and increase survival rates.

properties

IUPAC Name

[[N-benzyl-C-(4-nitrophenyl)carbonimidoyl]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21(18-9-5-2-6-10-18)28-23-20(22-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)24(26)27/h1-14H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMIZIGBXSLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)[N+](=O)[O-])NOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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